molecular formula C8H15NO5 B346174 Boc-Ser-OH CAS No. 3262-72-4

Boc-Ser-OH

Cat. No.: B346174
CAS No.: 3262-72-4
M. Wt: 205.21g/mol
InChI Key: FHOAKXBXYSJBGX-YFKPBYRVSA-N
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Description

Boc-Ser-OH (CAS 3262-72-4) is a protected derivative of the amino acid L-serine, widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the hydroxyl (-OH) and carboxyl (-COOH) groups remain reactive unless further modified. This compound enables selective functionalization during peptide chain assembly, ensuring controlled coupling and minimal side reactions. Its molecular formula is C₈H₁₅NO₅, with a molecular weight of 205.21 g/mol . This compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), making it compatible with solid-phase peptide synthesis (SPPS) methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-Ser-OH typically involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .

Scientific Research Applications

Boc-Ser-OH is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-Ser-OH primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Boc-Ser-OH derivatives and structurally related compounds are tailored for specific synthetic or biological applications. Below is a systematic comparison:

Structural and Functional Variants

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Protecting Groups Key Characteristics/Applications
This compound 3262-72-4 C₈H₁₅NO₅ 205.21 Boc (amino) Standard for peptide synthesis; free carboxyl group
Boc-Ser-OtBu - C₁₂H₂₃NO₅ 261.2 Boc (amino), OtBu (carboxyl) Enhanced lipophilicity; used in alkylazidation reactions
Boc-Ser-OBn - C₁₅H₂₁NO₅ 295.33 Boc (amino), OBn (carboxyl) Benzyl ester removable via hydrogenolysis
Boc-D-Ser(tBu)-OH 248921-66-6 C₁₂H₂₃NO₅ 261.2 Boc (amino), tBu (hydroxyl) D-Serine configuration for chiral specificity
Boc-Ser(Bzl)-OH 23680-31-1 C₁₅H₂₁NO₅ 295.33 Boc (amino), Bzl (hydroxyl) Orthogonal protection for complex sequences
Boc-Ser-OBzl 59524-02-6 C₁₅H₂₁NO₅ 295.33 Boc (amino), OBzl (carboxyl) Carboxyl ester for selective coupling
Boc-HomoSer(Bzl)-OH 59408-74-1 C₁₆H₂₃NO₅ 309.36 Boc (amino), Bzl (hydroxyl) Homoserine backbone for modified peptides

Protecting Group Strategies

  • This compound : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the hydroxyl and carboxyl groups free for subsequent reactions.
  • Boc-Ser-OtBu and Boc-Ser-OBn : These derivatives protect the carboxyl group as tert-butyl or benzyl esters, respectively. OtBu is removed with strong acids (e.g., HCl), while OBn requires catalytic hydrogenation .
  • Boc-Ser(Bzl)-OH: Protects the hydroxyl group with benzyl, enabling orthogonal deprotection (e.g., H₂/Pd) when combined with Boc on the amino group .

Stereochemical and Backbone Modifications

  • Boc-D-Ser(tBu)-OH: The D-configuration alters peptide conformation, enhancing resistance to proteolytic degradation or enabling mimicry of non-ribosomal peptides .
  • Boc-HomoSer(Bzl)-OH : Incorporates homoserine (an extra methylene group), modifying peptide backbone flexibility and hydrogen-bonding patterns .

Research Findings and Case Studies

Role in Cyclization Pathways

In Ugi reactions, this compound’s deprotection under TFA generates iminium intermediates that undergo aromatization to pyrazinones. This contrasts with Fmoc-Ser(t-Bu)-OH, where the Fmoc group remains intact, altering reaction outcomes .

Orthogonal Protection in Dipeptides

Boc-Ser-hyp(4-I-Ph)-OMe (a Ser-Pro dipeptide) was synthesized via Boc deprotection and coupling with EDCI, demonstrating the compatibility of this compound with proline-rich sequences .

Biological Activity

Boc-Ser-OH , or N-tert-butoxycarbonyl-L-serine , is a derivative of the amino acid serine that is widely used in peptide synthesis and various biological applications. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in facilitating the synthesis of peptides by preventing unwanted reactions during the coupling process. Understanding the biological activity of this compound is essential for its application in biochemical research and pharmaceutical development.

  • Molecular Formula : C₈H₁₅NO₅
  • Molecular Weight : 205.208 g/mol
  • CAS Number : 3262-72-4
  • Melting Point : 91 °C (decomposes)
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 385.1 ± 37.0 °C at 760 mmHg

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) , where it serves as a building block for synthesizing peptides. The Boc group allows for selective protection of the amino group, enabling the sequential addition of amino acids to form complex peptide chains without side reactions. This method has been extensively documented in literature, showcasing its efficiency in synthesizing peptides with high purity and yield .

Neurotrophic Activity

Recent studies have highlighted the potential neurotrophic effects of serine derivatives, including this compound. Research indicates that serine plays a significant role in neurotransmitter synthesis and neuronal signaling pathways. For instance, neurotrophic factors have been implicated in modulating immune responses, with serine derivatives influencing the expression of neurotrophin receptors . This suggests that this compound may contribute to neuroprotective mechanisms and could be explored for therapeutic applications in neurodegenerative diseases.

Anticancer Properties

This compound has also been investigated for its anticancer properties. A study synthesized a peptide using this compound as one of the building blocks and evaluated its efficacy against hepatic cancer cells. The results demonstrated that peptides containing this compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound in developing anticancer therapies .

Case Studies

  • Neurotrophin Receptor Expression :
    • A study explored the expression of TrkB neurotrophin receptors in thymic macrophages, indicating that serine derivatives like this compound may be involved in immune modulation through neurotrophic signaling pathways .
  • Peptide Array Screening :
    • Research utilizing peptide arrays demonstrated that modifications to serine residues can enhance cell adhesion properties, showcasing the versatility of this compound in developing bioactive peptides for tissue engineering applications .
  • Osteogenic Enhancement :
    • Another study focused on screening osteogenic-enhancing peptides derived from bone morphogenetic proteins (BMPs), where this compound was included as a key component to promote osteogenic differentiation in mesenchymal stem cells .

Summary Table of Biological Activities

Activity Type Description References
Peptide SynthesisUsed as a building block in solid-phase peptide synthesis
Neurotrophic ActivityModulates neurotrophin receptor expression; potential neuroprotective effects
Anticancer PropertiesExhibits cytotoxic effects against hepatic cancer cells
Osteogenic EnhancementEnhances osteogenic differentiation in mesenchymal stem cells

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Ser-OH with high enantiomeric purity, and how can side reactions be minimized?

Methodological Answer: Synthesis of this compound requires careful protection of the serine hydroxyl group using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., sodium bicarbonate). Key steps include:

  • Temperature control : Maintain 0–5°C to reduce racemization .
  • Solvent selection : Use tetrahydrofuran (THF) or dichloromethane (DCM) to balance reactivity and solubility .
  • Monitoring intermediates : Employ TLC or HPLC to detect premature deprotection or byproducts (e.g., tert-butoxycarbonyl migration).
    Common Pitfalls : Overly acidic conditions may hydrolyze the Boc group; use scavengers like DMAP to stabilize intermediates .

Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Confirm Boc-group integration (δ 1.3–1.5 ppm for tert-butyl protons) and serine backbone signals (δ 3.5–4.0 ppm for α-proton) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect diastereomeric impurities .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 234.1 for this compound. Deviations may indicate incomplete protection or degradation .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound during peptide coupling reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate racemization. Additives like HOBt reduce this risk by stabilizing active esters .
  • pH Control : Maintain pH 7–8 in aqueous phases to prevent Boc-group hydrolysis. Use buffered systems (e.g., phosphate buffer) in solid-phase peptide synthesis .
    Data Contradiction Example : Some studies report this compound stability in DCM at pH 7, while others note degradation at >20°C. Resolve by conducting controlled kinetic studies under inert atmospheres .

Q. What strategies are effective in resolving contradictory NMR data for this compound in complex mixtures (e.g., peptide-resin slurries)?

Methodological Answer:

  • DEPT-135 NMR : Differentiate CH₂ (serine side chain) and CH₃ (Boc group) signals in crowded spectra .
  • 2D-COSY/HMBC : Map coupling between α-proton and carbonyl carbons to confirm backbone integrity .
  • Sample Preparation : Lyophilize the mixture and re-dissolve in deuterated DMSO-d₆ to reduce solvent interference. Compare with pure this compound reference spectra .

Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of this compound in automated peptide synthesizers?

Methodological Answer:

  • DFT Simulations : Calculate energy barriers for racemization pathways under varying temperatures and catalysts (e.g., DIC vs. HATU) .
  • Molecular Dynamics : Simulate solvent interactions to optimize coupling efficiency. For example, DMF stabilizes transition states better than THF .
    Validation : Cross-reference computational results with experimental CD spectra or X-ray crystallography data of synthesized peptides .

Q. Experimental Design & Data Analysis

Q. What factorial design parameters should be prioritized when optimizing this compound for solid-phase peptide synthesis (SPPS)?

Methodological Answer: Use a Taguchi orthogonal array to test:

  • Coupling reagents : HATU vs. PyBOP (efficiency and racemization risk).
  • Resin swelling : Solvent volume (mL/g resin) and time.
  • Deprotection cycles : TFA concentration (20–50%) and duration .
    Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize yield/purity trade-offs .

Q. How can researchers address low reproducibility in this compound-mediated peptide chain elongation?

Methodological Answer:

  • Standardize Protocols : Pre-activate this compound with HOBt/DIPEA for 10 minutes before coupling .
  • Quality Control : Batch-test this compound for residual moisture (Karl Fischer titration) and adjust reaction stoichiometry accordingly .
  • Troubleshooting : If elongation fails, test resin loading capacity via Fmoc-deprotection assays .

Q. Contradiction Analysis in Literature

Q. Why do some studies report this compound as stable under microwave-assisted synthesis, while others observe decomposition?

Methodological Answer:

  • Power Settings : High microwave power (>100 W) may localize overheating. Use pulsed irradiation and monitor with IR thermography .
  • Solvent Dielectric Properties : DMSO absorbs more microwave energy than DCM, leading to uneven heating. Opt for low-absorbing solvents .
    Resolution : Replicate conflicting studies with identical parameters (e.g., 50 W, DCM, 40°C) to isolate variables .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317842
Record name BOC-L-serine
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-72-4
Record name BOC-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3262-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-serine
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Record name BOC-L-serine
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Record name N-[tert-butoxycarbonyl]-L-serine
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Synthesis routes and methods

Procedure details

2-tert-butoxycarbonylamino-acrylic acid benzyl ester: Rac-serine (50 g, 0.475 mol) in dioxane (500 mL) was combined with sodium hydroxide (38 g, 0.98 mol) in water (200 mL) and cooled to 0° C. Boc anhydride (105 g, 0.48 mol) was added dropwise and the reaction was stirred at rt overnight. The reaction mixture was concentrated to remove dioxane and the aqueous layer was washed with petroleum ether. The aqueous layer was acidified to pH 4 with citric acid solution and extracted with ethyl acetate. The combined organic layers were washed with water and brine and concentrated to give N-boc-d1-serine (79 g, 81%). To this intermediate (14 g, 0.068 mol) in DMF (140 mL) was added cesium carbonate (13.2 g, 0.041 mol) and the reaction mixture was stirred at rt for 30 min under a nitrogen atmosphere. Benzyl bromide (11.7 g, 0.07 mol) was added dropwise at 0° C. and the reaction was stirred at rt overnight. The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine and concentrated. The crude product obtained was purified by flash chromatography on silica gel using chloroform as eluent to give the benzyl ester intermediate (17 g, 85%). To the benzyl ester (10 g, 0.0339 mol) in DCM (150 mL) at 0° C. under a nitrogen atmosphere was added mesyl chloride (5 g, 0.0435 mol). Triethyl amine (10 g, 0.0990 mol) was then added dropwise and the reaction was stirred at rt for 1 h. The reaction mixture was washed with 1% sodium bisulphate solution, dried over anhydrous Na2SO4, and concentrated to give 84A (10 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
81%

Retrosynthesis Analysis

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